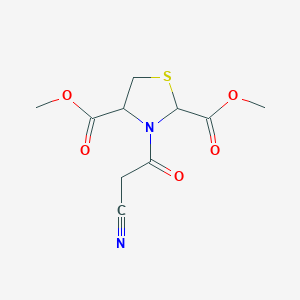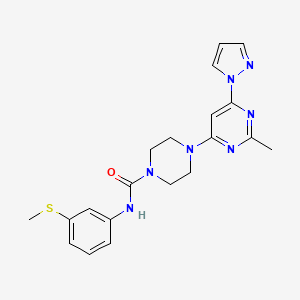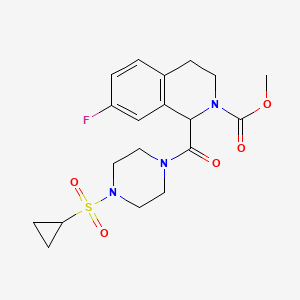
(2-Chloro-6-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-6-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20ClFN6O and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Potential
Compounds featuring arylpiperazine and pyridazinyl groups have been extensively studied for their pharmacological properties. Arylpiperazines, for instance, are recognized for their potential in developing central nervous system (CNS) agents, including anxiolytics and antidepressants. The inclusion of a pyridazinyl moiety, often found in cardiovascular drugs, suggests a possibility for dual-targeting agents. Research on similar compounds, like the anxiolytic-like effects of new arylpiperazine derivatives containing isonicotinic and picolinic nuclei, underscores the therapeutic potential of such structures in psychopharmacology, indicating an interest in their action mechanisms on the GABAergic and serotonin (5-HT) systems, as well as their impact on oxidative stress within the central nervous system (Kędzierska et al., 2019).
Oncological Applications
The fluorophenyl group, a common moiety in many anticancer agents, suggests potential utility in targeting abnormal cell growth. Fluorinated compounds are often explored for their enhanced metabolic stability and ability to interact with key enzymes or receptors in cancer cells. While the specific compound has not been directly linked to cancer research, the structural features it possesses are indicative of potential oncological applications, warranting further exploration into its mechanism of action and efficacy in cancer models.
Neurological Research
Neurodegenerative diseases represent a significant area of unmet medical need, with ongoing research into novel therapeutic agents. Compounds featuring piperazine and fluorophenyl groups have been investigated for their neuroprotective properties. For example, derivatives of meperidine have been linked to neurotoxicity and parkinsonism, highlighting the importance of understanding the neurological impacts of structurally related compounds (Langston et al., 1983). This underlines the relevance of studying such chemical entities for potential adverse effects or, conversely, for their therapeutic potential in neurological conditions.
Antibacterial Research
The exploration of novel antibacterials is crucial in the fight against drug-resistant bacterial infections. Piperazine derivatives, in particular, have been investigated for their antimicrobial properties. The study of GSK1322322, an antibiotic incorporating a piperazine ring, in humans provides insights into the metabolism and disposition of such compounds, demonstrating the utility of novel methodologies like the Entero-Test for biliary sampling in pharmacokinetic studies (Mamaril-Fishman et al., 2014). This highlights the ongoing interest in developing new antibacterial agents with unique mechanisms of action.
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN6O/c1-14-7-8-24-18(13-14)25-17-5-6-19(27-26-17)28-9-11-29(12-10-28)21(30)20-15(22)3-2-4-16(20)23/h2-8,13H,9-12H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURGJZJFLSDQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2579197.png)

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B2579199.png)
![5,6-dichloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N,2-dimethylpyridine-3-carboxamide](/img/structure/B2579203.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2579205.png)



![2-((2-chlorobenzyl)thio)-5-methyl-7-(pyridin-4-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2579212.png)


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide](/img/structure/B2579218.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2579219.png)